DMSO Solubility of Aβ(1-11) Exceeds Common Longer Aβ Fragments by Over 130-Fold, Enabling High-Concentration Stock Preparation for Screening Assays
Aβ(1-11) exhibits a DMSO solubility of ≥132.5 mg/mL (approximately 100 mM), which is approximately 132-fold higher than the typical working solubility of full-length Aβ1-40 (approximately 1 mg/mL in 0.1% NH₄OH) . Even among N-terminal fragments, Aβ(1-11) demonstrates superior solubility: Aβ(1-28) is described as 'soluble in DMSO' without numerical specification, while Aβ1-40 requires specialized solvent conditions (0.1% NH₄OH or HFIP pretreatment) to achieve 1 mg/mL solubility . This solubility differential directly impacts practical assay workflows, where Aβ(1-11) can be prepared as concentrated DMSO stocks (≥100 mM) compatible with high-throughput screening, whereas full-length peptides require low-concentration aqueous buffers that limit achievable final assay concentrations .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | ≥132.5 mg/mL in DMSO; ≥27 mg/mL in H₂O (approximately 100 mM and 20.4 mM, respectively) |
| Comparator Or Baseline | Aβ1-40: soluble in 0.1% NH₄OH to 1 mg/mL (approximately 0.24 mM); Aβ(1-28): qualitatively soluble in DMSO, no quantitative value reported |
| Quantified Difference | Aβ(1-11) DMSO solubility is ≥132.5-fold higher than Aβ1-40 working solubility (1 mg/mL); approximately 417-fold higher when comparing molar concentrations (100 mM vs 0.24 mM) |
| Conditions | Solubility values from vendor technical datasheets under standard preparation conditions at room temperature |
Why This Matters
For researchers designing high-throughput aggregation inhibitor screens or preparing concentrated peptide standards for calibration curves, Aβ(1-11) is the only N-terminal Aβ fragment that can be reliably formulated at concentrations exceeding 100 mM in DMSO—a requirement for dose-response studies spanning multiple log units without exceeding DMSO solvent tolerance limits.
